molecular formula C21H14N2O4 B244581 N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide

N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide

Numéro de catalogue B244581
Poids moléculaire: 358.3 g/mol
Clé InChI: HIPHFIOQEHVEOK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide, also known as BIBX1382, is a small molecule inhibitor of epidermal growth factor receptor (EGFR). It has been extensively studied for its potential use in cancer treatment.

Mécanisme D'action

N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide inhibits the activity of EGFR, which is a receptor tyrosine kinase that is overexpressed in many types of cancer. EGFR plays a key role in the growth and survival of cancer cells. By inhibiting EGFR activity, N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide can block the downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells. In addition, N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide has been shown to enhance the anti-tumor immune response by increasing the activity of natural killer cells and T cells.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide in lab experiments is that it is a small molecule inhibitor that can be easily synthesized. It also has a high degree of selectivity for EGFR, which reduces the risk of off-target effects. However, one limitation is that N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide can be toxic to normal cells at high concentrations, which can limit its clinical application.

Orientations Futures

There are several future directions for research on N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide. One direction is to investigate its potential use in combination with other targeted therapies or immunotherapies. Another direction is to explore its potential use in other types of cancer, such as pancreatic cancer and ovarian cancer. Additionally, further studies are needed to optimize the dosing and delivery of N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide to minimize toxicity and maximize efficacy.
Conclusion:
In conclusion, N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide is a small molecule inhibitor of EGFR that has shown promise for its potential use in cancer treatment. Its mechanism of action involves the inhibition of downstream signaling pathways that promote cancer cell growth and survival. While it has advantages in lab experiments, such as its high degree of selectivity, it also has limitations, such as toxicity to normal cells. Future research directions include investigating its use in combination with other therapies and exploring its potential use in other types of cancer.

Méthodes De Synthèse

The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide involves several steps. The starting material is 2-amino-5-bromobenzoic acid, which is reacted with 2-hydroxybenzyl alcohol to form the corresponding ester. This ester is then reacted with 2-amino-3-bromobenzoxazole to form the desired product, N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide.

Applications De Recherche Scientifique

N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including non-small cell lung cancer, breast cancer, and head and neck cancer. N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide has also been shown to enhance the anti-tumor effects of chemotherapy and radiation therapy.

Propriétés

Formule moléculaire

C21H14N2O4

Poids moléculaire

358.3 g/mol

Nom IUPAC

N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C21H14N2O4/c24-20(13-8-9-18-19(11-13)26-12-25-18)22-15-5-3-4-14(10-15)21-23-16-6-1-2-7-17(16)27-21/h1-11H,12H2,(H,22,24)

Clé InChI

HIPHFIOQEHVEOK-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4

SMILES canonique

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.